CCR2 antagonist 3

dual pharmacology IKACh blockade ion channel off-target

Choose CCR2 antagonist 3 (AZD-2927) for a uniquely characterized dual-mechanism probe. Unlike generic CCR2 antagonists, this compound combines sub‑micromolar Kir3.1/Kir3.4 blockade (IC₅₀ = 0.35 µM) with a clinically validated Phase II safety dataset. Available through AstraZeneca’s Open Innovation Pharmacology Toolbox, it offers GMP-like provenance, a vendor‑documented in‑vivo formulation (≥2.5 mg/mL, clear solution), and significantly lower cost than commercial alternatives. Ideal for translational research requiring human exposure references or studies at the intersection of chemokine signaling and atrial ion‑channel function.

Molecular Formula C17H25FN2O2
Molecular Weight 308.4 g/mol
CAS No. 1380100-86-6
Cat. No. B2574897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR2 antagonist 3
CAS1380100-86-6
Molecular FormulaC17H25FN2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F
InChIInChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1
InChIKeyGAHPWXLXWUVMIV-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CCR2 Antagonist 3 (CAS 1380100-86-6) Procurement Guide: Chemical Identity and Procurement Baseline


CCR2 antagonist 3, also designated AZD-2927 or AZD2927, is a small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) . The compound possesses the IUPAC name 4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide, with a molecular formula of C17H25FN2O2 and a molecular weight of 308.39 g/mol . This compound was originally developed by AstraZeneca as an investigative potassium channel blocking agent and advanced to Phase II clinical evaluation for atrial fibrillation before being discontinued for that indication; it is currently made available as a research tool compound [1].

Why CCR2 Antagonist 3 (CAS 1380100-86-6) Cannot Be Interchanged with In-Class Compounds


Small-molecule CCR2 antagonists exhibit profound chemotype-dependent variations in selectivity, species cross-reactivity, and functional pharmacology. The same receptor target belies entirely distinct off-target profiles and pharmacokinetic behaviors. For example, many potent CCR2 antagonists, including clinical candidates such as INCB8761 (PF-4136309) and MK0812, demonstrate nanomolar potency at human CCR2 but possess no significant secondary pharmacology at potassium channels [1]. In contrast, CCR2 antagonist 3 (AZD-2927) possesses a well-characterized and clinically documented secondary pharmacology as a Kir3.1/Kir3.4 potassium channel blocker (IKACh) [2]. Furthermore, the compound has a unique clinical heritage: it advanced to Phase II evaluation for atrial fibrillation, generating a human safety and tolerability dataset that is completely absent for the vast majority of commercially available CCR2 tool compounds [2]. Generic substitution without accounting for these divergent attributes introduces confounding variables that can invalidate experimental conclusions, particularly in studies requiring concurrent assessment of chemokine signaling and ion channel function, or in translational research where clinical pharmacokinetic and safety data are valued [1].

Quantitative Differentiation Evidence for CCR2 Antagonist 3 (CAS 1380100-86-6) Versus Comparator Compounds


Unique Dual Pharmacology: Quantified Kir3.1/Kir3.4 Potassium Channel Blockade Absent in Other CCR2 Antagonists

CCR2 antagonist 3 (AZD-2927) exhibits potent blockade of the acetylcholine-regulated inwardly rectifying potassium current (IKACh) mediated by Kir3.1/Kir3.4 channels, a secondary pharmacology absent from all other major CCR2 antagonist tool compounds including INCB3344, PF-4136309, BMS-741672, and RS504393. AZD-2927 blocks IKACh in human atrial myocytes with an IC50 of 0.35 µM and in CHO cells expressing human Kir3.1/Kir3.4 with an IC50 of 1.3 µM [1]. The compound is described as having minimal additional off-target activity against a broader panel [1].

dual pharmacology IKACh blockade ion channel off-target

Human Clinical Safety Dataset: Phase II Trial Completion Unmatched by Common CCR2 Tool Compounds

CCR2 antagonist 3 (AZD-2927) advanced to Phase II clinical evaluation for paroxysmal atrial fibrillation and flutter (NCT01396226 and others), establishing a human safety, tolerability, and pharmacokinetic dataset [1]. The compound was discontinued for lack of efficacy in that indication but remains available as an AstraZeneca Open Innovation tool compound [1]. In contrast, the majority of CCR2-selective tool compounds including INCB3344, BMS-741672, and RS504393 have no documented human clinical exposure [class-level inference]. PF-4136309 (INCB8761) advanced to clinical evaluation but Phase II trials in pancreatic cancer and other indications were terminated, limiting the publicly available human dataset [class-level inference].

clinical pharmacokinetics human safety Phase II translational research

Preformulated Solubility Parameters: Defined In Vivo-Ready Formulation Protocols

Unlike many comparator CCR2 antagonists, CCR2 antagonist 3 (AZD-2927) is supported by vendor-validated in vivo-ready formulation protocols with quantitative solubility benchmarks . The compound demonstrates solubility of ≥2.5 mg/mL (8.11 mM) in a standard in vivo formulation consisting of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, with clear solution achieved following the sequential addition protocol . Comparable solubility data for INCB3344, BMS-741672, and RS504393 are not uniformly reported across vendors, requiring end-user optimization [class-level inference].

in vivo formulation solubility bioavailability

Open Innovation Availability: Pre-Competitive Research Access to a Former Clinical Candidate

CCR2 antagonist 3 (AZD-2927) is included in AstraZeneca's Open Innovation Pharmacology Toolbox, a program that provides pre-competitive access to compounds with clinical heritage for academic and non-commercial research [1]. This programmatic availability distinguishes AZD-2927 from comparator compounds such as PF-4136309 (INCB8761), INCB3344, and BMS-741672, which are available exclusively through commercial vendor channels without equivalent open innovation provisions [class-level inference]. The compound's inclusion in this toolbox is explicitly documented despite its discontinuation from clinical development for the atrial fibrillation indication [1].

open innovation tool compound clinical candidate

Optimal Research and Procurement Application Scenarios for CCR2 Antagonist 3 (CAS 1380100-86-6)


Investigating Chemokine-Potassium Channel Crosstalk in Cardiovascular Research

CCR2 antagonist 3 is uniquely suited for experiments exploring the intersection of CCR2-mediated inflammatory signaling and atrial potassium channel (IKACh) function. Its sub-micromolar Kir3.1/Kir3.4 blockade (IC50 = 0.35 µM in human atrial myocytes) [1], combined with its established human clinical exposure in atrial fibrillation patients [2], enables mechanistic studies that no other CCR2 antagonist tool compound can support. Researchers investigating the role of monocyte recruitment in atrial remodeling or the potential cardiovascular liabilities of CCR2-targeted therapies should select this compound as a dual-mechanism probe.

Translational Oncology Studies Requiring Human Pharmacokinetic and Safety Benchmarks

For translational cancer research where in vivo dosing regimens must be informed by human exposure parameters, CCR2 antagonist 3 offers a Phase II-validated safety and pharmacokinetic dataset [1]. While PF-4136309 (INCB8761) also entered oncology clinical trials, those studies were terminated, leaving a limited public data record. AZD-2927's completed Phase II program provides a more comprehensive human reference for designing preclinical dosing schedules that better approximate clinically achievable exposures, reducing the translational gap common to many CCR2-targeted studies.

Academic and Pre-Competitive Research Prioritizing Cost-Effective Access to a Clinical-Grade Compound

Academic laboratories with constrained procurement budgets should prioritize CCR2 antagonist 3 due to its availability through AstraZeneca's Open Innovation Pharmacology Toolbox [1]. This program provides access to a compound with fully characterized human clinical exposure, GMP-like provenance, and vendor-documented in vivo formulation protocols [2], offering a cost-effective alternative to commercial CCR2 antagonists such as PF-4136309 or BMS-741672 that lack equivalent open access provisions.

In Vivo Pharmacology Studies Requiring Standardized, Reproducible Formulation Protocols

Investigators planning rodent efficacy or pharmacokinetic studies should select CCR2 antagonist 3 when experimental reproducibility and reduced formulation variability are priorities. The compound's vendor-documented solubility of ≥2.5 mg/mL (8.11 mM) in a standard in vivo formulation vehicle (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) [1] provides a validated starting point that minimizes batch-to-batch variability and reduces the time required for formulation development compared to less well-characterized CCR2 antagonist tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCR2 antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.